2-(4-溴苯基)-5-(五氟硫基)-1H-苯并咪唑

描述

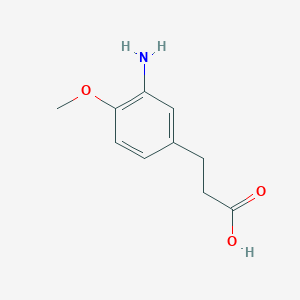

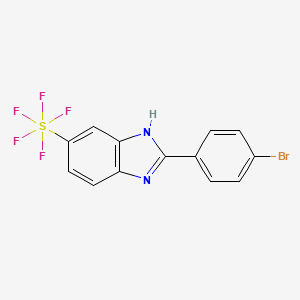

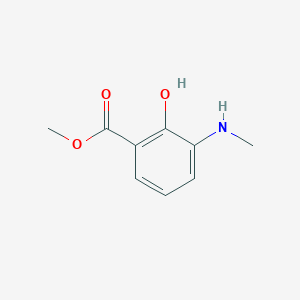

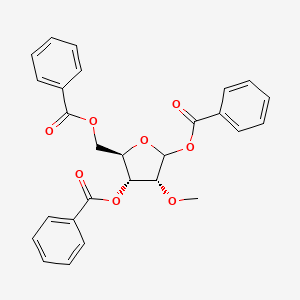

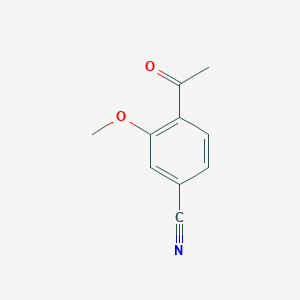

The compound “2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole” is a complex organic molecule. It contains a benzoimidazole core, which is a bicyclic heteroarene structure, with a bromophenyl group at the 2-position and a pentafluorosulfanyl group at the 5-position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzoimidazole core, followed by the introduction of the bromophenyl and pentafluorosulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoimidazole core is a planar, aromatic system, which would contribute to the compound’s stability. The bromophenyl and pentafluorosulfanyl groups would likely project out from this plane .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromophenyl and pentafluorosulfanyl groups. The bromine atom is a good leaving group, which could make the bromophenyl group susceptible to nucleophilic substitution reactions. The pentafluorosulfanyl group is highly electronegative, which could make the compound susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl and pentafluorosulfanyl groups could increase the compound’s overall polarity, potentially affecting its solubility, boiling point, and melting point .科学研究应用

-

(1E,2E,1′E,2′E)-3,3′-bis[(4-bromophenyl)-3,3′-(4-methy-1,2-phenylene diimine)] acetaldehyde dioxime

- Application: This compound is synthesized and characterized for structural studies .

- Method of Application: The compound is synthesized from the condensation of isonitroso-p-bromoacetophenone and 3,4-diaminotoluene . The characterization is done using LC-MS, FTIR, 13C and 1H NMR spectra, and elemental analysis .

- Results: The molecular geometry, infrared and NMR spectra of the molecule in the ground state have been calculated using density functional theory (DFT) and ab initio Hartree-Fock (HF) methods with the 6–31G (d) and 6–311G (d) basis sets .

-

High-efficiency fluorescent and magnetic multimodal probe for long-term monitoring and deep penetration imaging of tumors

- Application: This probe is used for long-term monitoring and deep penetration imaging of tumors .

- Method of Application: The probe is designed by doping fluorescent molecule 2- (4-bromophenyl)-3- (4- (4- (diphenylamino)styryl)phenyl)fumaronitrile (TB) with near-infrared (NIR) fluorescent emission (714 nm) and superparamagnetic iron oxide (SPIO) into a polystyrene-polyethylene glycol (PS-PEG) matrix to form TB/SPIO@PS-PEG nanoparticles (TSP NPs) .

- Results: The TSP NPs exhibit red aggregation-induced emission (AIE) with a maximum wavelength at 655 nm and high fluorescence quantum yield (QY) of 14.6%, facilitating the improvement of sensitivity and signal-to-background ratio for fluorescence molecular imaging (FMI) . In vivo fluorescence imaging results indicate that the TSP NPs can facilitate monitoring of subcutaneous tumor growth for more than 24 days in a real-time manner .

-

Synthesis of copolymerized porous organic frameworks with high gas storage capabilities at both high and low pressures

- Application: These frameworks are used for high gas storage at both high and low pressures .

- Method of Application: The frameworks are synthesized with monomers of tetrakis (4-bromophenyl)methane and tris (4-bromophenyl)amine in different ratios by a Yamamoto-type Ullmann cross-coupling reaction .

- Results: These copolymerized porous organic frameworks (C-POFs) exhibit high physicochemical stability, large surface areas and excellent H2, CH4 and CO2 adsorption properties both at low and high pressures .

-

High-quality multimodal imaging for accurate diagnosis and surveillance of cancer

- Application: This probe is used for long-term monitoring and deep penetration imaging of tumors .

- Method of Application: The probe is designed by doping fluorescent molecule 2- (4-bromophenyl)-3- (4- (4- (diphenylamino)styryl)phenyl)fumaronitrile (TB) with near-infrared (NIR) fluorescent emission (714 nm) and superparamagnetic iron oxide (SPIO) into a polystyrene-polyethylene glycol (PS-PEG) matrix to form TB/SPIO@PS-PEG nanoparticles (TSP NPs) .

- Results: The TSP NPs exhibit red aggregation-induced emission (AIE) with a maximum wavelength at 655 nm and high fluorescence quantum yield (QY) of 14.6%, facilitating the improvement of sensitivity and signal-to-background ratio for fluorescence molecular imaging (FMI) . In vivo fluorescence imaging results indicate that the TSP NPs can facilitate monitoring of subcutaneous tumor growth for more than 24 days in a real-time manner .

-

(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene with aggregation induced emission (AIE)

未来方向

属性

IUPAC Name |

[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF5N2S/c14-9-3-1-8(2-4-9)13-20-11-6-5-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPJPBHUYXDYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF5N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate](/img/structure/B1375632.png)

![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)